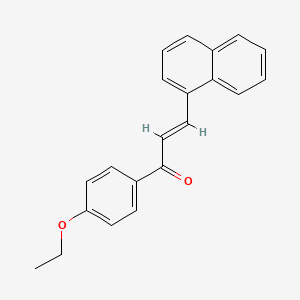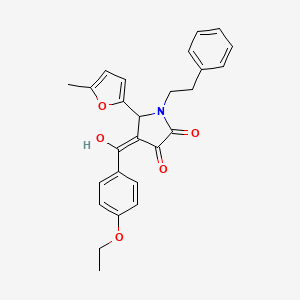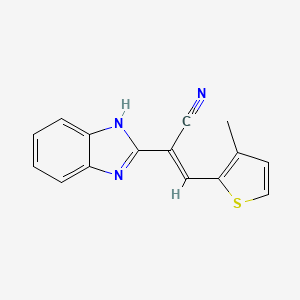![molecular formula C15H24N2O3S B5435226 5-[(butylamino)sulfonyl]-N-isopropyl-2-methylbenzamide](/img/structure/B5435226.png)
5-[(butylamino)sulfonyl]-N-isopropyl-2-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(Butylamino)sulfonyl]-N-isopropyl-2-methylbenzamide, also known as BISIM, is a chemical compound that has been studied for its potential applications in scientific research. BISIM is a small molecule inhibitor that targets a specific protein called protein kinase D (PKD), which is involved in various cellular processes such as cell proliferation, differentiation, and survival.
科学研究应用
5-[(butylamino)sulfonyl]-N-isopropyl-2-methylbenzamide has been studied for its potential applications in various scientific research fields. One of the major areas of research is cancer, where PKD has been shown to play a critical role in the growth and survival of cancer cells. This compound has been shown to inhibit the activity of PKD, leading to the inhibition of cancer cell growth and survival. This compound has also been studied for its potential applications in cardiovascular diseases, where PKD has been shown to play a role in the development of cardiac hypertrophy and heart failure. This compound has been shown to inhibit the activity of PKD, leading to the prevention of cardiac hypertrophy and heart failure.
作用机制
5-[(butylamino)sulfonyl]-N-isopropyl-2-methylbenzamide is a small molecule inhibitor that targets the catalytic domain of PKD. PKD is a serine/threonine kinase that is activated by various stimuli such as growth factors, cytokines, and stress signals. Once activated, PKD phosphorylates various downstream targets involved in cellular processes such as cell proliferation, differentiation, and survival. This compound binds to the catalytic domain of PKD, preventing its activation and subsequent downstream signaling.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell growth and induce apoptosis. In cardiovascular cells, this compound has been shown to prevent cardiac hypertrophy and heart failure. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for the growth and spread of cancer cells.
实验室实验的优点和局限性
One of the major advantages of 5-[(butylamino)sulfonyl]-N-isopropyl-2-methylbenzamide is its specificity towards PKD, which allows for the selective inhibition of PKD activity without affecting other kinases. This specificity also allows for the identification of downstream targets involved in PKD signaling. However, one of the limitations of this compound is its low solubility in water, which can limit its use in certain experimental settings.
未来方向
There are several future directions for the study of 5-[(butylamino)sulfonyl]-N-isopropyl-2-methylbenzamide. One area of research is the development of more potent and selective PKD inhibitors. Another area of research is the identification of downstream targets involved in PKD signaling. Additionally, the combination of this compound with other chemotherapeutic agents may enhance its efficacy in cancer treatment. Finally, the use of this compound in animal models may provide valuable insight into its potential clinical applications.
合成方法
5-[(butylamino)sulfonyl]-N-isopropyl-2-methylbenzamide can be synthesized using a multi-step reaction sequence starting from commercially available starting materials. The synthesis method involves the reaction of 2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-isopropyl-N'-butylthiourea to form the corresponding thiourea intermediate. The thiourea intermediate is then reacted with sodium nitrite and sulfuric acid to form the corresponding diazonium salt, which is then coupled with N-butyl-N-isopropylamine to form the final product, this compound.
属性
IUPAC Name |
5-(butylsulfamoyl)-2-methyl-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S/c1-5-6-9-16-21(19,20)13-8-7-12(4)14(10-13)15(18)17-11(2)3/h7-8,10-11,16H,5-6,9H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQVODXCMIVBNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC(=C(C=C1)C)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(5-bromo-2-methoxyphenyl)vinyl]-6-chloro-4H-3,1-benzoxazin-4-one](/img/structure/B5435146.png)
![1'-(cyclopropylcarbonyl)-N-[3-(1H-imidazol-1-yl)propyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5435163.png)

![ethyl 5-(2-chlorophenyl)-7-methyl-3-oxo-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5435173.png)
![N-allyl-5-chloro-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5435182.png)
![N-(3-methylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5435188.png)
![7-(4-cyclopentylpyrimidin-2-yl)-1-oxa-7-azaspiro[3.5]nonane](/img/structure/B5435195.png)


![3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)-4-methoxyphenol](/img/structure/B5435211.png)

![5-{[3-(methoxymethyl)piperidin-1-yl]carbonyl}-2-[4-(1H-pyrazol-5-yl)phenyl]pyridine](/img/structure/B5435222.png)

![3-[(5-methoxy-1,2-dimethyl-1H-indol-3-yl)carbonyl]-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5435239.png)